molecular formula C10H12F2N2O B13250734 2-(Difluoromethyl)-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one

2-(Difluoromethyl)-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B13250734
M. Wt: 214.21 g/mol
InChI Key: OYLXNEMPXXKHRF-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is a bicyclic heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core. This structure comprises a fused pyridine and pyrimidine ring system, with a difluoromethyl group at position 2 and a methyl group at position 6.

Properties

Molecular Formula

C10H12F2N2O

Molecular Weight

214.21 g/mol

IUPAC Name

2-(difluoromethyl)-7-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C10H12F2N2O/c1-6-2-3-8-13-7(10(11)12)4-9(15)14(8)5-6/h4,6,10H,2-3,5H2,1H3

InChI Key

OYLXNEMPXXKHRF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=NC(=CC(=O)N2C1)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one typically involves the reaction of appropriate pyrimidine derivatives with difluoromethylating agents. One common method involves the use of difluoromethyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .

Scientific Research Applications

2-(Difluoromethyl)-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group enhances its binding affinity and specificity towards these targets. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrido[1,2-a]pyrimidin-4-one scaffold is widely utilized in medicinal chemistry. Below is a detailed comparison of 2-(difluoromethyl)-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one with structurally related derivatives:

Substituent Effects at Position 2

  • Target Compound: The difluoromethyl group (-CF₂H) enhances electronegativity and may improve metabolic stability compared to non-fluorinated analogs. Fluorine atoms reduce oxidative degradation, a common issue in drug metabolism .
  • 2-(Chloromethyl) Analog : Replacing difluoromethyl with chloromethyl (e.g., 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one) introduces a more reactive substituent. Chlorine’s larger atomic radius and polarizability could alter binding kinetics, though it may increase susceptibility to nucleophilic substitution .
  • Risperidone : Features a 3-{2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl} group at position 2. This bulky substituent confers high affinity for serotonin (5-HT₂A) and dopamine (D₂) receptors, underpinning its antipsychotic activity. The difluoromethyl analog lacks this extended pharmacophore, suggesting divergent biological targets .

Substituent Effects at Position 7

  • 7-(1-Methylpiperidin-4-yl) Analog : In derivatives like 2-(3,4-dimethoxyphenyl)-9-methyl-7-(1-methylpiperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (), the piperidinyl group introduces basicity and hydrogen-bonding capacity, likely enhancing CNS penetration and receptor selectivity .

Core Modifications and Bioactivity

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Compounds such as 4-phenoxy-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one () replace the fused pyridine ring with a dihydropyridine moiety. The phenylamino and phenoxy groups at position 4 suggest applications in kinase inhibition or anticancer activity .
  • Risperidone Derivatives : The benzoxazole-piperidine chain in risperidone () is critical for its atypical antipsychotic profile. By contrast, the target compound’s simpler substituents may prioritize metabolic stability over receptor polypharmacology .

Physicochemical Properties

Compound Position 2 Substituent Position 7 Substituent Molecular Weight Key Features
Target Compound -CF₂H -CH₃ ~252.2 g/mol High electronegativity, metabolic stability
2-(Chloromethyl) Analog () -CH₂Cl -CH₃ ~235.1 g/mol Reactivity toward nucleophilic substitution
Risperidone () Benzoxazole-piperidine -CH₃ ~410.5 g/mol 5-HT₂A/D₂ receptor antagonism
7-(1-Methylpiperidin-4-yl) Analog () -CF₂H -CH₂CH₃ ~407.5 g/mol Enhanced CNS penetration

Research Implications and Gaps

  • Pharmacological Data: Limited evidence on the target compound’s receptor affinity or pharmacokinetics necessitates further studies.
  • Fluorine vs. Chlorine : Comparative studies on difluoromethyl and chloromethyl analogs could clarify trade-offs between stability and reactivity.
  • Position 7 Diversity : Exploring bulkier substituents (e.g., ’s piperidinyl groups) may optimize target engagement .

Biological Activity

2-(Difluoromethyl)-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula : C9H10F2N2O
  • Molecular Weight : 200.18 g/mol
  • CAS Number : 2060019-91-0

The compound exhibits biological activity primarily through its interaction with various molecular targets involved in cellular signaling pathways. Research indicates that it may act as an inhibitor of specific receptor tyrosine kinases (RTKs), which are crucial in processes such as cell proliferation and angiogenesis.

Key Targets:

  • Vascular Endothelial Growth Factor Receptor (VEGFR) : Inhibition of VEGFR is significant for anti-cancer therapies as it plays a vital role in tumor angiogenesis.
  • Other RTKs : The compound may also interact with other kinases involved in cancer progression and metastasis.

Anticancer Activity

Several studies have highlighted the anticancer potential of 2-(Difluoromethyl)-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one. For instance:

  • In Vitro Studies : The compound has shown promising results in inhibiting the growth of various cancer cell lines. In particular, it has been noted for its effectiveness against melanoma cells by significantly reducing tumor growth and angiogenesis when tested in mouse models .
  • Mechanistic Insights : The inhibition of VEGFR by this compound leads to reduced vascularization within tumors, thereby limiting their growth potential. This mechanism is critical for developing new anti-cancer agents targeting angiogenesis .

Case Studies

  • Study on Melanoma :
    • A study evaluated the effects of 2-(Difluoromethyl)-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one on tumor growth in a mouse model of melanoma.
    • Results indicated a significant reduction in tumor size and metastasis compared to control groups treated with a standard VEGFR inhibitor .
  • Cell Proliferation Inhibition :
    • In vitro assays demonstrated that the compound effectively inhibited cell proliferation and induced apoptosis in A431 vulvar epidermal carcinoma cell lines. These findings suggest its potential use in treating skin cancers .

Data Summary

Biological ActivityObservationsReferences
VEGFR Inhibition100-fold more potent than standard inhibitors
Tumor Growth ReductionSignificant decrease in melanoma tumor size
Cell ProliferationInhibited A431 cell line proliferation

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